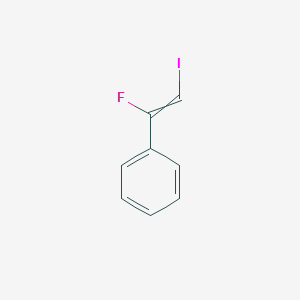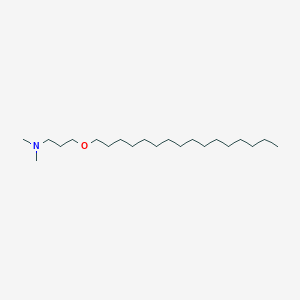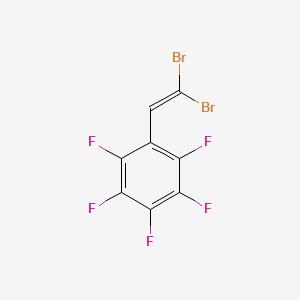
Benzene, (2,2-dibromoethenyl)pentafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2,2-dibromoethenyl)pentafluoro- is an organic compound with the molecular formula C8H2Br2F5 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, (2,2-dibromoethenyl)pentafluoro- can be synthesized through the reaction of pentafluorobenzene with 2,2-dibromoethene under specific conditions. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, (2,2-dibromoethenyl)pentafluoro- involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through distillation or other separation techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, (2,2-dibromoethenyl)pentafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of less brominated or fluorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
Benzene, (2,2-dibromoethenyl)pentafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, (2,2-dibromoethenyl)pentafluoro- exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with other molecules, leading to various chemical transformations. The pathways involved in these interactions depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzene, (2,2-dibromoethenyl)tetrafluoro-
- Benzene, (2,2-dibromoethenyl)trifluoro-
- Benzene, (2,2-dibromoethenyl)difluoro-
Uniqueness
Benzene, (2,2-dibromoethenyl)pentafluoro- is unique due to its high degree of halogenation, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms makes it highly reactive and suitable for various specialized applications. Its unique structure also allows for specific interactions with other molecules, making it valuable in research and industrial applications.
Properties
CAS No. |
393819-34-6 |
|---|---|
Molecular Formula |
C8HBr2F5 |
Molecular Weight |
351.89 g/mol |
IUPAC Name |
1-(2,2-dibromoethenyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8HBr2F5/c9-3(10)1-2-4(11)6(13)8(15)7(14)5(2)12/h1H |
InChI Key |
YAFICFPPTPPVEV-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Br)Br)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


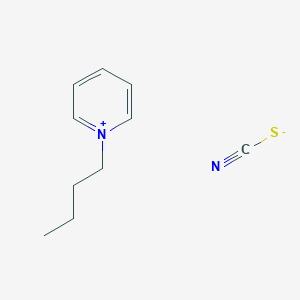
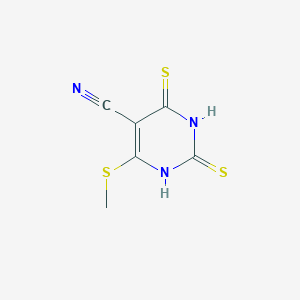
![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
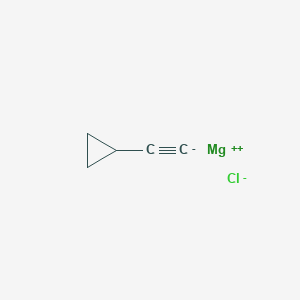
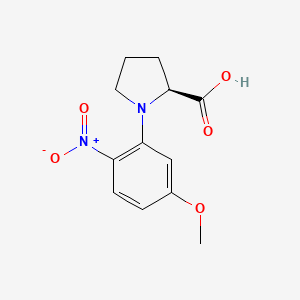
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)
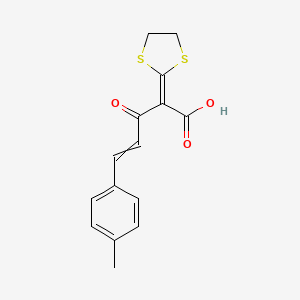
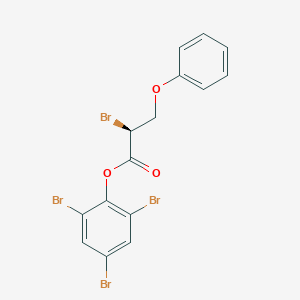
![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
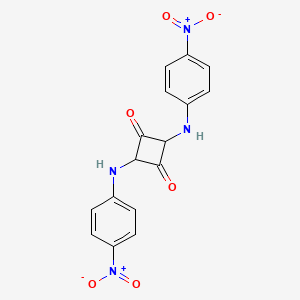
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
